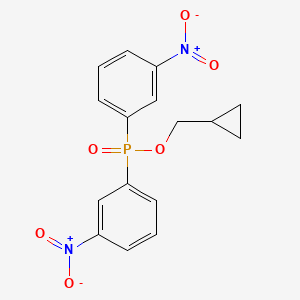
Cyclopropylmethyl bis(3-nitrophenyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropylmethyl bis(3-nitrophenyl)phosphinate is an organophosphorus compound characterized by the presence of a cyclopropylmethyl group and two 3-nitrophenyl groups attached to a phosphinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl bis(3-nitrophenyl)phosphinate typically involves the reaction of cyclopropylmethylphosphinic acid with 3-nitrophenol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the product .
化学反応の分析
Types of Reactions
Cyclopropylmethyl bis(3-nitrophenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
科学的研究の応用
Cyclopropylmethyl bis(3-nitrophenyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of flame retardants and other specialty chemicals
作用機序
The mechanism of action of cyclopropylmethyl bis(3-nitrophenyl)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
類似化合物との比較
Cyclopropylmethyl bis(3-nitrophenyl)phosphinate can be compared with other similar compounds such as:
Cyclopropylmethyl bis(4-nitrophenyl)phosphinate: Similar structure but with nitro groups in the para position.
Cyclopropylmethyl bis(3-aminophenyl)phosphinate: Similar structure but with amino groups instead of nitro groups.
Cyclopropylmethyl bis(3-methoxyphenyl)phosphinate: Similar structure but with methoxy groups instead of nitro groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of nitro groups, which impart distinct chemical and biological properties .
特性
分子式 |
C16H15N2O6P |
|---|---|
分子量 |
362.27 g/mol |
IUPAC名 |
1-[cyclopropylmethoxy-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C16H15N2O6P/c19-17(20)13-3-1-5-15(9-13)25(23,24-11-12-7-8-12)16-6-2-4-14(10-16)18(21)22/h1-6,9-10,12H,7-8,11H2 |
InChIキー |
CXIOKXVGJKBVAS-UHFFFAOYSA-N |
正規SMILES |
C1CC1COP(=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















